molecular formula C21H19N3O2S B2705673 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 681273-78-9

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2705673
M. Wt: 377.46
InChI Key: JZGQCIZHWARNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the thioacetamide family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that compounds similar to "2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of this compound have been synthesized with significant antibacterial activity, highlighting their potential as antimicrobial agents (Naraboli & Biradar, 2017; Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidant Activities

Compounds bearing structural similarities to "2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" have demonstrated promising antioxidant activities. The synthesis and structural characterization of these compounds have led to the discovery of their potential in scavenging free radicals and reducing oxidative stress, making them valuable for further research into antioxidant therapies (Naraboli & Biradar, 2017).

Heterocyclic Chemistry Applications

The compound has been implicated in the field of heterocyclic chemistry as a precursor for the synthesis of various heterocyclic structures. The versatility of thioureido-acetamides, for example, has been leveraged in one-pot cascade reactions to form different heterocycles, showcasing the compound's utility in synthesizing complex organic molecules with excellent atom economy (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-11-20(23-26-15)22-21(25)14-27-19-13-24(12-16-7-3-2-4-8-16)18-10-6-5-9-17(18)19/h2-11,13H,12,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGQCIZHWARNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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